molecular formula C18H22N2O3S2 B2582678 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1421458-28-7

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2582678
CAS No.: 1421458-28-7
M. Wt: 378.51
InChI Key: NGNZJABWVGQLEQ-UHFFFAOYSA-N
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Description

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a piperidine ring The presence of a methoxyphenylthio group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

    Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 4-methoxyphenylthiol with a suitable alkylating agent to form the methoxyphenylthio intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways involving sulfonyl and piperidine-containing compounds.

Mechanism of Action

The mechanism of action of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenylthio group could play a role in binding to hydrophobic pockets, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methoxyphenyl)thio)pyridine: Lacks the piperidine and sulfonyl groups, making it less complex.

    3-((4-((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)pyridine: Similar but lacks the sulfonyl group.

    3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)benzene: Similar but with a benzene ring instead of pyridine.

Uniqueness

The presence of both the sulfonyl and piperidine groups in 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine makes it unique, providing a combination of functional groups that can interact with various biological targets and participate in diverse chemical reactions.

Properties

IUPAC Name

3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZJABWVGQLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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